molecular formula C7H6F3N B3090929 3-Methyl-4-(trifluoromethyl)pyridine CAS No. 1214373-46-2

3-Methyl-4-(trifluoromethyl)pyridine

Cat. No.: B3090929
CAS No.: 1214373-46-2
M. Wt: 161.12 g/mol
InChI Key: GXYZZENAXLRKRI-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position

Biochemical Analysis

Biochemical Properties

3-Methyl-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to either the activation or inhibition of the enzyme’s activity, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to either protective or detrimental effects on cell viability, depending on the concentration and duration of exposure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to specific receptor sites on enzymes or proteins, leading to changes in their conformation and activity. For example, the compound can act as an inhibitor of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its breakdown. In in vitro studies, long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can even exhibit protective properties in certain contexts . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent generation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can readily diffuse across cell membranes and accumulate in lipid-rich environments . It has been observed to interact with specific transporters and binding proteins, which can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its physicochemical properties and interactions with cellular components. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals or post-translational modifications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RSH)

Major Products:

Scientific Research Applications

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-4-11-3-2-6(5)7(8,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZZENAXLRKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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